1,2,3,4-Tetrahydro-1-naphthylamine

Catalog No.
S562440
CAS No.
2217-40-5
M.F
C10H13N
M. Wt
147.22 g/mol
Availability
In Stock
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1,2,3,4-Tetrahydro-1-naphthylamine

CAS Number

2217-40-5

Product Name

1,2,3,4-Tetrahydro-1-naphthylamine

IUPAC Name

1,2,3,4-tetrahydronaphthalen-1-amine

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

InChI

InChI=1S/C10H13N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7,11H2

InChI Key

JRZGPXSSNPTNMA-UHFFFAOYSA-N

SMILES

C1CC(C2=CC=CC=C2C1)N

Synonyms

1-aminotetrahydronaphthalene, 1-aminotetralin, 1-aminotetralin hydrochloride, 1-aminotetralin, (+-)-isomer

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N

Chiral Ligand in Asymmetric Catalysis:

(S)-(+)-1,2,3,4-Tetrahydro-1-naphthylamine serves as a chiral ligand in asymmetric catalysis, influencing the reaction rate and stereochemical outcome. Notably, it played a role in the development of new chiral phosphine-aminophosphine ligands, exhibiting promising catalytic activity in hydrogenation reactions. Source: Sigma-Aldrich, (S)-(+)-1,2,3,4-Tetrahydro-1-naphthylamine product page: )

Precursor for Functional Molecules:

This chiral amine acts as a precursor for various functional molecules with diverse applications. For instance, it participates in the synthesis of:

  • Iodocyclization products: (S)-(+)-1,2,3,4-Tetrahydro-1-naphthylamine efficiently facilitates the iodocyclization of 4-aryl-4-pentenoic acids, leading to the formation of valuable cyclic compounds. Source: Sigma-Aldrich, (S)-(+)-1,2,3,4-Tetrahydro-1-naphthylamine product page: )
  • Schiff base compounds: It contributes to the preparation of imine-substituted thiophene Schiff base compounds, which possess potential applications in various fields. Source: Sigma-Aldrich, (S)-(+)-1,2,3,4-Tetrahydro-1-naphthylamine product page: )
  • Derivatives of macrocyclic diarylheptanoids: (S)-(+)-1,2,3,4-Tetrahydro-1-naphthylamine serves as a valuable reagent in the derivatization of macrocyclic diarylheptanoids, a class of natural compounds with potential biological significance. Source: Sigma-Aldrich, (S)-(+)-1,2,3,4-Tetrahydro-1-naphthylamine product page: )

1,2,3,4-Tetrahydro-1-naphthylamine is an organic compound characterized by its molecular formula C10H13NC_{10}H_{13}N and a molecular weight of approximately 147.22 g/mol. This compound exists as a colorless to light yellow liquid at room temperature and is known for its chiral properties, making it significant in various chemical applications, particularly in the synthesis of pharmaceuticals and agrochemicals . The compound is also recognized for its role as an important organic intermediate in stereoselective organic synthesis, functioning as a resolving agent and chiral auxiliary .

THN itself does not have a well-defined mechanism of action in biological systems. However, its chiral amine functionality allows it to interact with other molecules in a stereoselective manner. This property makes it a valuable building block for the synthesis of chiral drugs and catalysts 1: .

. Notably, it can undergo iodocyclization reactions when used as a reagent for 4-aryl-4-pentenoic acids . Additionally, it can react with oxidizing agents to form hydroperoxides and other derivatives . The compound's reactivity is primarily attributed to the amine functional group, which can engage in nucleophilic attacks and facilitate further transformations in organic synthesis.

The biological activity of 1,2,3,4-Tetrahydro-1-naphthylamine has been explored in various studies. It exhibits potential spasmolytic properties and has been investigated for its interactions with dopamine receptors (D2 and D3) and serotonin receptors (5-HT1A), indicating its relevance in neuropharmacology . These interactions suggest that the compound could be useful in developing treatments for conditions related to neurotransmitter imbalances.

Several methods exist for synthesizing 1,2,3,4-Tetrahydro-1-naphthylamine. One common approach involves the reaction of enantiomerically pure amines with primary oxidants. Another method includes the reduction of corresponding naphthyl derivatives or through catalytic hydrogenation processes . The synthesis can also be achieved via asymmetric synthesis techniques that leverage chiral catalysts to produce the desired enantiomer selectively.

1,2,3,4-Tetrahydro-1-naphthylamine finds applications across multiple fields:

  • Pharmaceuticals: Used as an intermediate in drug synthesis due to its chiral nature.
  • Agrochemicals: Functions as a building block for various agrochemical formulations.
  • Dyes: Employed in the production of certain dyes owing to its chemical properties .

Studies on the interactions of 1,2,3,4-Tetrahydro-1-naphthylamine with biological systems have highlighted its potential effects on neurotransmitter receptors. Research indicates that it may influence dopamine and serotonin pathways, which are critical in mood regulation and neurological function . These findings underscore the importance of further investigation into its pharmacological profiles.

Several compounds share structural similarities with 1,2,3,4-Tetrahydro-1-naphthylamine. Here are a few notable examples:

Compound NameStructural FeaturesUnique Properties
1-Amino-1-tetralinSimilar naphthalene structureUsed as a precursor in various syntheses
2-AminotetralinContains an amino group on the tetralinExhibits different receptor binding profiles
1-Methyl-2-amino-3-tetralinMethyl substitution on the nitrogenEnhanced lipophilicity affecting bioavailability

1,2,3,4-Tetrahydro-1-naphthylamine (CAS 2217-40-5) is a bicyclic amine with a fused benzene and cyclohexene ring system. Its IUPAC name is (1R)-1,2,3,4-tetrahydronaphthalen-1-amine for the enantiopure form, while the racemic mixture is designated as (±)-1,2,3,4-tetrahydro-1-naphthylamine. The molecular formula is C₁₀H₁₃N, with a molecular weight of 147.22 g/mol. The compound features a chiral center at the C1 position, leading to (R)- and (S)-enantiomers, which exhibit distinct optical activities.

Key Structural Features:

  • Stereochemistry: The (R)-enantiomer displays a specific rotation of $$[α]D = -74.5^\circ$$ (1% in 0.1 N HCl-methanol), while the (S)-enantiomer exhibits $$[α]D = +74.5^\circ$$.
  • Ring System: The tetralin backbone (a fused bicyclic structure of benzene and cyclohexane) confers rigidity, influencing its reactivity and applications in asymmetric synthesis.

Physical and Chemical Properties

The compound is a colorless to pale yellow liquid at room temperature, with the following physicochemical parameters:

PropertyValue
Boiling Point246–247°C at 714 mmHg
Density1.026 g/mL at 25°C
Refractive Index1.562 (n²⁰/D)
SolubilityMiscible in organic solvents; 6.91 g/L in water at 25°C
Flash Point>110°C

The amine group participates in hydrogen bonding, as evidenced by IR absorption bands at 3,341 cm⁻¹ (N–H stretch) and 1,066 cm⁻¹ (C–N bend).

Spectroscopic Identification

Infrared (IR) Spectroscopy:

  • N–H Stretch: 3,341 cm⁻¹ (medium, broad).
  • Aromatic C–H Stretch: 3,060–3,030 cm⁻¹.
  • C–C Ring Vibrations: 1,600–1,450 cm⁻¹.

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃):
    • δ 1.50–1.70 (m, 4H, cyclohexene CH₂)
    • δ 2.70–2.90 (m, 1H, CH–NH₂)
    • δ 6.90–7.30 (m, 4H, aromatic H).
  • ¹³C NMR:
    • δ 25.8 (cyclohexene CH₂), δ 40.1 (CH–NH₂), δ 126.5–134.2 (aromatic C).

Mass Spectrometry:

  • Molecular ion peak at m/z 147 (C₁₀H₁₃N⁺).
  • Fragmentation patterns include loss of NH₂ (m/z 132) and subsequent ring-opening fragments.

Physical Properties

PropertyValueSource
Molecular Weight147.22 g/mol [2] [4]
Density (25°C)1.026 g/mL [3]
Boiling Point246-247°C at 714 mmHg [3]
Refractive Index1.563-1.565 [3] [16]
Flash Point>110°C [3] [13]
Water Solubility6.91 g/L at 25°C [6]

The physical properties of 1,2,3,4-tetrahydro-1-naphthylamine reflect its amphiphilic nature, possessing both hydrophobic aromatic character and hydrophilic amino functionality [6]. The compound exists as a liquid under standard conditions, with its relatively high boiling point indicating significant intermolecular forces attributable to hydrogen bonding capabilities of the amino group [3] [4].

Stereoisomer-Specific Properties

StereoisomerCAS NumberMelting Point (°C)Optical ActivitySpecific Rotation
(R)-(-)-1,2,3,4-Tetrahydro-1-naphthylamine23357-46-2116-119LevorotatoryNegative [6] [15]
(S)-(+)-1,2,3,4-Tetrahydro-1-naphthylamine23357-52-095-97DextrorotatoryPositive [7] [27]
Racemic mixture2217-40-5Not specifiedOptically inactive [3] [4]

The enantiomers display distinct melting points, with the (R)-(-) form exhibiting a higher melting point range compared to the (S)-(+) enantiomer [6] [7]. This difference in thermal properties reflects variations in crystal packing arrangements between the two stereoisomeric forms [31].

Nomenclature

International Union of Pure and Applied Chemistry Nomenclature

The systematic International Union of Pure and Applied Chemistry name for this compound is 1,2,3,4-tetrahydronaphthalen-1-amine [2] [22]. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions by identifying the parent naphthalene ring system, indicating the degree of saturation through the "tetrahydro" prefix, and specifying the position of the amino substituent [4] [22].

The numbering system begins with the carbon atom bearing the amino group designated as position 1, with subsequent numbering proceeding around the saturated ring before continuing to the aromatic portion [25]. This systematic approach ensures unambiguous identification of the compound's structure and substitution pattern [22].

Alternative Names and Synonyms

Name TypeDesignationUsage Context
Common Name1-AminotetralinGeneral chemical literature [18]
Systematic Name1-Naphthalenamine, 1,2,3,4-tetrahydro-Chemical Abstracts Service indexing [4] [22]
Alternative Name1-Amino-1,2,3,4-tetrahydronaphthaleneDescriptive nomenclature [2] [5]
Trade DesignationVarious commercial namesIndustrial applications [5]

The compound is frequently referred to as 1-aminotetralin in scientific literature, representing a shortened form that emphasizes its relationship to the tetralin parent structure [18]. This common name has gained widespread acceptance due to its brevity and clear indication of the amino substitution pattern [31].

Stereoisomer-Specific Nomenclature

The stereoisomeric forms require additional nomenclature elements to distinguish between the two enantiomers [15] [27]. The (R)-(-)-1,2,3,4-tetrahydro-1-naphthylamine designation incorporates both the absolute configuration designation (R) and the optical rotation direction (-) to provide complete stereochemical information [6] [20]. Similarly, the (S)-(+)-1,2,3,4-tetrahydro-1-naphthylamine nomenclature combines the absolute configuration (S) with the positive optical rotation indication (+) [7] [27].

Chemical Identifiers and Registry Numbers

Identifier TypeValueApplication
Chemical Abstracts Service Number (Racemic)2217-40-5Database indexing [3] [4]
Chemical Abstracts Service Number (R-enantiomer)23357-46-2Stereoisomer identification [6] [15]
Chemical Abstracts Service Number (S-enantiomer)23357-52-0Stereoisomer identification [7] [27]
International Chemical Identifier Key (Racemic)JRZGPXSSNPTNMA-UHFFFAOYNA-NComputer-readable format [4] [19]
International Chemical Identifier Key (R-form)JRZGPXSSNPTNMA-SNVBAGLBSA-NStereoisomer database entry [15] [20]
International Chemical Identifier Key (S-form)JRZGPXSSNPTNMA-JTQLQIEISA-NStereoisomer database entry [2] [27]

Molecular Identity and Nomenclature

1,2,3,4-Tetrahydro-1-naphthylamine is formally identified by the molecular formula C₁₀H₁₃N with a molecular weight of 147.22 g/mol [1] [2]. The compound is registered under CAS number 2217-40-5 and carries the IUPAC name 1,2,3,4-tetrahydronaphthalen-1-amine [1] [2]. This nomenclature reflects its structural composition, consisting of a partially hydrogenated naphthalene system with an amino group positioned at the 1-carbon.

The molecular structure features a fused ring system where one of the naphthalene rings has been selectively reduced, creating a saturated cyclohexane ring fused to an aromatic benzene ring [3]. This structural arrangement confers unique chemical properties distinct from both fully aromatic naphthalene derivatives and completely saturated cyclic compounds.

Physical State and Appearance

1,2,3,4-Tetrahydro-1-naphthylamine exists as a clear liquid at room temperature, exhibiting a color range from colorless to light yellow [2] [4]. The compound's liquid state under standard conditions facilitates its handling and incorporation into various chemical processes and applications.

The hydrochloride salt form presents markedly different physical characteristics, appearing as a white crystalline powder . This salt formation significantly alters the compound's physical properties, including solubility characteristics and thermal behavior, making it more suitable for certain applications requiring solid-state materials.

Fundamental Physical Properties

Density and Molecular Volume

The density of 1,2,3,4-tetrahydro-1-naphthylamine has been precisely determined as 1.026 g/mL at 25°C [2] [4]. This value reflects the compound's relatively compact molecular structure and the influence of the fused ring system on its physical properties. The S-(+) enantiomer exhibits a slightly higher density of 1.035 g/mL [6], while the R-(-) enantiomer shows a lower density of 1.002 g/mL at 25°C [7], indicating subtle but measurable differences in molecular packing between the enantiomeric forms.

Thermal Properties

Boiling Point Characteristics

The boiling point of 1,2,3,4-tetrahydro-1-naphthylamine varies significantly depending on the specific enantiomeric form and measurement conditions. The racemic mixture demonstrates a boiling point of 246-247°C at 714 mmHg [2] [4], reflecting the compound's substantial molecular weight and intermolecular forces.

Individual enantiomers exhibit different boiling characteristics under reduced pressure conditions. The S-(+) enantiomer boils at 118-120°C under 8 mmHg [8], while the R-(-) enantiomer boils at 118-120°C under 10 mbar [7]. These reduced pressure boiling points indicate the compound's thermal sensitivity and the practical considerations for distillation and purification processes.

Melting Point Behavior

The melting point behavior of 1,2,3,4-tetrahydro-1-naphthylamine varies considerably between different forms. The racemic mixture exists as a liquid at room temperature with no clearly defined melting point reported in the literature [2]. However, the R-(-) enantiomer exhibits a melting point range of 116-119°C [7], suggesting that the individual enantiomers may have different phase behavior compared to the racemic mixture.

The hydrochloride salt demonstrates a well-defined melting point of 185-187°C , reflecting the increased intermolecular forces present in the ionic salt form compared to the free base.

Optical Properties

Refractive Index

The refractive index of 1,2,3,4-tetrahydro-1-naphthylamine has been measured as 1.562 at 20°C [2] [4]. This value reflects the compound's molecular polarizability and provides insight into its electronic structure. The individual enantiomers show slightly different refractive indices, with both S-(+) and R-(-) forms exhibiting values of 1.565 [9] [7], indicating minimal but measurable differences in their optical properties.

Optical Rotation

The enantiomeric forms of 1,2,3,4-tetrahydro-1-naphthylamine exhibit characteristic optical rotation values that serve as definitive identification markers. The S-(+) enantiomer shows a specific rotation of +28° (c=2, MeOH) [10] [9], while the R-(-) enantiomer demonstrates a corresponding specific rotation of -28° (c=2, MeOH) [11] [9]. These equal and opposite rotation values confirm the enantiomeric relationship and provide a reliable method for determining optical purity.

Thermodynamic and Transport Properties

Vapor Pressure Characteristics

The vapor pressure of 1,2,3,4-tetrahydro-1-naphthylamine has been determined as 0.0228 mmHg at 25°C [12] [13]. This relatively low vapor pressure indicates limited volatility at room temperature, which has implications for handling procedures, storage requirements, and potential environmental exposure considerations.

Flash Point and Combustibility

The flash point of 1,2,3,4-tetrahydro-1-naphthylamine is reported as 113°C (closed cup) [4], classifying it as a combustible liquid rather than a flammable liquid according to standard safety classifications. This temperature represents the minimum temperature at which the compound can form an ignitable mixture with air, providing critical safety information for handling and storage protocols.

Individual enantiomers show flash points of >110°C [8], confirming similar thermal safety characteristics across the different stereoisomeric forms.

Solubility and Solution Properties

Aqueous Solubility

1,2,3,4-Tetrahydro-1-naphthylamine demonstrates notable solubility in water [2] [8], though specific quantitative values vary in the literature. The R-(-) enantiomer shows a solubility of 6.91 g/L at 25°C [7], providing a precise measurement for this specific form. The aqueous solubility is attributed to the presence of the amino group, which can form hydrogen bonds with water molecules and undergo protonation in acidic conditions.

The hydrochloride salt exhibits enhanced water solubility compared to the free base , as expected for ionic compounds. This improved solubility profile makes the salt form particularly suitable for applications requiring aqueous solutions or formulations.

Organic Solvent Compatibility

The compound demonstrates good solubility in alcohols and other organic solvents , reflecting its partially hydrophobic aromatic structure combined with the polar amino functionality. This dual solubility character makes it versatile for various synthetic applications and purification procedures.

Acidic and Basic Properties

Basicity Characteristics

1,2,3,4-Tetrahydro-1-naphthylamine exhibits basic properties due to its primary amino group, with a predicted pKa value of 9.39 ± 0.20 [2] [14]. This basicity value indicates that the compound will exist predominantly in its protonated form under physiological pH conditions, with implications for its biological activity and pharmacological properties.

The basic nature of the compound allows it to form stable salts with various acids, with the hydrochloride salt being the most commonly encountered form in commercial applications.

Stability and Decomposition Properties

Environmental Stability

1,2,3,4-Tetrahydro-1-naphthylamine is characterized as air-sensitive [2] [14], meaning it readily undergoes oxidation when exposed to atmospheric oxygen. This sensitivity necessitates careful storage conditions and handling procedures to maintain compound integrity and prevent degradation.

Thermal Decomposition

The compound demonstrates thermal stability under normal conditions but undergoes decomposition at elevated temperatures. Decomposition is expected to occur above 200°C [15], with the formation of various degradation products including nitrogen oxides and carbon-containing compounds.

Comparative Analysis of Enantiomeric Forms

PropertyRacemic (±)S-(+) EnantiomerR-(-) Enantiomer
CAS Number2217-40-523357-52-023357-46-2
Specific RotationNot applicable+28° (c=2, MeOH)-28° (c=2, MeOH)
Boiling Point246-247°C (714 mmHg)118-120°C (8 mmHg)118-120°C (10 mbar)
Density1.026 g/mL at 25°C1.035 g/mL1.002 g/mL at 25°C
Refractive Index1.562 (20°C)1.5651.565
Flash Point113°C>110°C>110°C
Optical PurityNot applicableee 99%ee 98%
Melting PointNot reportedNot reported116-119°C
Solubility in WaterSolubleSolubleSoluble (6.91g/L at 25°C)

Hydrochloride Salt Properties

PropertyValue
Molecular FormulaC₁₀H₁₄ClN
Molecular Weight183.68 g/mol
CAS Number49800-23-9
Physical StateWhite crystalline powder
ColorWhite
Melting Point185-187°C
Density0.974 g/mL at 25°C
Boiling Point249.6°C at 760 mmHg
Solubility in WaterSoluble
Solubility in AlcoholSoluble
StabilityStable under normal conditions

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

147.104799419 g/mol

Monoisotopic Mass

147.104799419 g/mol

Heavy Atom Count

11

UNII

O7A3GV2PNX

Related CAS

3459-02-7 (hydrochloride)
1743-01-7 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 129 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (65.12%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (65.12%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (34.88%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (65.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (34.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (34.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (65.12%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2954-50-9
2217-40-5

Wikipedia

(+/-)-1-aminotetralin

Dates

Last modified: 08-15-2023

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